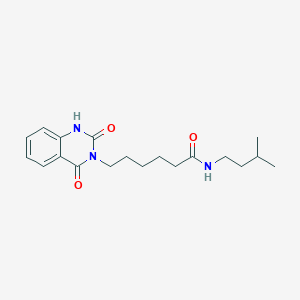

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)hexanamide

Description

This compound features a 1,2,3,4-tetrahydroquinazoline-2,4-dione core linked via a hexanamide chain to a 3-methylbutyl group. The hexanamide spacer provides flexibility, while the 3-methylbutyl substituent contributes lipophilicity, influencing solubility and membrane permeability. Its molecular formula is C21H28N3O3 (MW: 394.47 g/mol).

Properties

IUPAC Name |

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c1-14(2)11-12-20-17(23)10-4-3-7-13-22-18(24)15-8-5-6-9-16(15)21-19(22)25/h5-6,8-9,14H,3-4,7,10-13H2,1-2H3,(H,20,23)(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJGLLWUAJTQKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)hexanamide is a synthetic compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this compound based on available research findings.

Chemical Structure

The IUPAC name of the compound is 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide. Its molecular structure is characterized by a quinazoline core with various substituents that influence its biological activity.

The mechanism of action of this compound involves interactions with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It could modulate the activity of receptors linked to various physiological processes.

- Cellular Signaling Interference : The compound may disrupt normal cellular signaling pathways, leading to altered cell behavior.

Antimicrobial Activity

Research has indicated that compounds within the quinazolinone family exhibit antimicrobial properties. Preliminary studies suggest that this compound may demonstrate effectiveness against various bacterial strains and fungi.

Anticancer Potential

Quinazolinones have been extensively studied for their anticancer properties. The specific compound under consideration has shown promise in inhibiting cancer cell proliferation in vitro. For instance:

- In vitro Studies : Cell lines treated with the compound displayed reduced viability and increased apoptosis rates compared to untreated controls.

- Mechanistic Insights : Studies suggest that the compound may induce cell cycle arrest and activate apoptotic pathways through the modulation of key regulatory proteins.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Data Summary Table

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against various bacterial strains; further studies required for specificity. |

| Anticancer | Induces apoptosis in cancer cell lines; potential for use in cancer therapy. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; promising for inflammatory disease treatment. |

Comparison with Similar Compounds

Key Research Findings

Substituent Effects :

- The 3-methylbutyl group in the target compound balances lipophilicity and steric bulk, optimizing membrane permeability compared to BI62305’s polar methoxyphenyl group .

- Fluorinated analogs (e.g., Compound 17) exhibit enhanced metabolic stability, suggesting that halogenation could improve the target compound’s pharmacokinetics .

Synthetic Strategies: Bromohexanoate intermediates (e.g., tert-butyl 6-bromohexanoate) are widely used to introduce hexanamide chains, indicating scalable synthesis routes for the target compound . Suzuki-Miyaura coupling (evidenced in Compound 17’s synthesis) could modify the quinazolin-dione core with boronate-functionalized groups .

Biological Relevance :

- HDAC-modulating analogs (PSP23/PSP65) highlight the hexanamide chain’s role in enzyme interaction, positioning the target compound as a candidate for epigenetic drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.